molecular formula C7H14Br3N B14378598 1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide CAS No. 88322-49-0

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide

Cat. No.: B14378598
CAS No.: 88322-49-0
M. Wt: 351.90 g/mol
InChI Key: IPLIWWGGKFIYAE-UHFFFAOYSA-M
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Description

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is a chemical compound with the molecular formula C7H14Br3N. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide can be synthesized through a multi-step process. One common method involves the bromination of N,N,N-trimethylbut-2-en-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Addition Reactions: The double bond in the but-2-en-1-aminium moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or other strong bases.

    Elimination Reactions: Conditions often involve heating the compound with a base such as potassium tert-butoxide (KOtBu).

    Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include N,N,N-trimethylbut-2-en-1-amine derivatives.

    Elimination Reactions: Products include alkenes or alkynes.

    Addition Reactions: Products include dibromoalkanes or other addition products.

Scientific Research Applications

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide involves its reactivity as a quaternary ammonium compound. The positively charged nitrogen atom can interact with negatively charged species, facilitating various chemical reactions. The bromine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromobutane: Similar in structure but lacks the quaternary ammonium group.

    N,N,N-Trimethylbut-2-en-1-amine: Similar but without the bromine atoms.

    1,4-Dibromo-2-butene: Similar but lacks the quaternary ammonium group.

Uniqueness

1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and bromine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

88322-49-0

Molecular Formula

C7H14Br3N

Molecular Weight

351.90 g/mol

IUPAC Name

1,4-dibromobut-2-enyl(trimethyl)azanium;bromide

InChI

InChI=1S/C7H14Br2N.BrH/c1-10(2,3)7(9)5-4-6-8;/h4-5,7H,6H2,1-3H3;1H/q+1;/p-1

InChI Key

IPLIWWGGKFIYAE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C(C=CCBr)Br.[Br-]

Origin of Product

United States

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